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Compound of Interest

Compound Name: rac 7-Hydroxy Efavirenz

CAS No.: 205754-50-3

Cat. No.: B023507 Get Quote

Executive Summary
This technical guide details the structural characterization of rac-7-Hydroxy Efavirenz, a critical

minor metabolite and reference standard in the development of the non-nucleoside reverse

transcriptase inhibitor (NNRTI) Efavirenz. While the primary metabolic pathway of Efavirenz

involves 8-hydroxylation (mediated by CYP2B6), the 7-hydroxylation pathway (mediated

primarily by CYP2A6) represents a distinct metabolic fate with specific toxicological and

pharmacokinetic implications.

This document addresses the specific challenge of differentiating the 7-hydroxy regioisomer

from the 8-hydroxy isomer and validating the racemic nature of the synthetic standard. The

protocol relies on a self-validating logic utilizing high-field NMR (specifically aromatic coupling

constants) and Chiral HPLC.

Metabolic and Synthetic Context[1][2]
The Biological Relevance
Efavirenz (Sustiva) is extensively metabolized in the liver.[1] The primary clearance route is

hydroxylation at the 8-position of the benzoxazinone ring. However, 7-hydroxy efavirenz is

formed as a minor metabolite.[2][3] Distinguishing these isomers is critical because:

Regioselectivity: CYP2B6 favors 8-OH, while CYP2A6 favors 7-OH.
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Toxicity: Phenolic metabolites can undergo further oxidation to quinone imines, which are

potentially nephrotoxic or hepatotoxic.

Reference Standards: In "rac" (racemic) standards, the cyclopropyl-acetylene quaternary

center (C4) lacks stereochemical definition (50:50

mixture), often resulting from non-stereoselective total synthesis used to generate abundant
material for toxicity studies.

Synthetic Origin of the Racemate
The designation "rac" indicates the compound was likely synthesized de novo rather than

isolated from biological matrices (which would be the

-enantiomer).

Precursor: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone.

Key Step: Addition of lithium cyclopropylacetylide. Without a chiral ligand (e.g., chiral amino

alcohol additives), this addition is non-stereoselective, yielding the racemic alcohol

intermediate.

Cyclization: Reaction with phosgene or carbonyldiimidazole (CDI) yields the benzoxazinone

core.

Analytical Strategy: The Self-Validating Protocol
To unequivocally assign the structure as rac-7-Hydroxy Efavirenz, one must answer three

questions:

Is it an Efavirenz derivative? (Mass Spectrometry)

Is the hydroxyl group at position 7 or 8? (1H-NMR Coupling Constants)

Is it racemic? (Chiral HPLC)

Workflow Visualization
The following diagram outlines the decision tree for structural assignment.
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Unknown Metabolite/Standard

Step 1: LC-MS/MS (ESI-)
Target m/z 330

Check Cl Isotope Pattern
(330/332 ratio ~3:1)

Step 2: 1H-NMR (Aromatic Region)

Analyze Coupling of
Remaining Protons

Two Doublets (J ~2.5 Hz)
Meta-Coupling (H5, H7)

Meta Coupling

Two Singlets (J ~0 Hz)
Para-Position (H5, H8)

No Coupling

Step 3: Chiral HPLC
CelluCoat / OD-H Column

Two Peaks (1:1 Ratio)
CONFIRMED: rac-7-OH EFV

Single Peak
CONFIRMED: (S)-7-OH EFV

Click to download full resolution via product page

Figure 1: Decision tree for the structural assignment of hydroxy-efavirenz isomers.
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Detailed Experimental Protocols
Protocol A: Mass Spectrometry (Molecular Weight
Confirmation)
The introduction of a hydroxyl group adds 16 Da to the parent mass.

Instrument: Triple Quadrupole MS (e.g., Sciex API 4000).

Ionization: Electrospray Ionization (ESI) in Negative Mode (Phenolic protons ionize readily).

Method:

Prepare a 10 µg/mL solution in Methanol.

Direct infusion at 10 µL/min.

Scan range: m/z 100–500.

Expected Results:

[M-H]⁻:m/z 330.0 (Monoisotopic).

Isotope Pattern: Distinct chlorine signature. Peak at 330 (100%) and 332 (~32%).

Fragmentation (MS2 of 330): Loss of cyanate (-NCO) and cyclopropyl acetylene

fragments.

Protocol B: Nuclear Magnetic Resonance
(Regiochemistry)
This is the definitive step. Efavirenz has a 6-chloro substituted benzoxazinone core.[1][4][5]

Numbering: O(1), C=O(2), N(3), C-CF3(4), C(5), C-Cl(6), C(7), C(8).

Theory:
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8-Hydroxy Efavirenz: Substituents at 6(Cl) and 8(OH). Protons remain at H-5 and H-7.

These are meta to each other. Expect: Two doublets with

Hz.

7-Hydroxy Efavirenz: Substituents at 6(Cl) and 7(OH). Protons remain at H-5 and H-8.

These are para to each other. Expect: Two singlets (or very weak coupling

Hz).

Experimental Setup:

Dissolve 5–10 mg of sample in 600 µL DMSO-d6. (Chloroform-d may cause peak

overlapping; DMSO is preferred for phenols).

Acquire 1H NMR (minimum 400 MHz, preferably 600 MHz).

Acquire 19F NMR (to observe CF3 shift changes).

Data Interpretation Table:

Feature
rac-7-Hydroxy
Efavirenz

8-Hydroxy
Efavirenz

Parent Efavirenz

H-5 Signal Singlet (Para to H-8)
Doublet (

Hz)

Doublet (

Hz)

H-7 Signal Absent (Substituted)
Doublet (

Hz)
Doublet of Doublets

H-8 Signal Singlet (Para to H-5) Absent (Substituted)
Doublet (

Hz)

19F Shift -80.5 ppm -80.2 ppm -81.0 ppm

Protocol C: Chiral HPLC (Enantiomeric Purity)
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To confirm the "rac" designation.

Column: Chiralcel OD-H or Lux Cellulose-1 (250 x 4.6 mm, 5 µm).

Mobile Phase: Hexane : Isopropanol (90:10 v/v).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Criterion:

Racemic: Two distinct peaks with Area Ratio ~ 50:50.

Enantiopure: Single peak (>99% ee).

Mechanistic Pathway Diagram
The following diagram illustrates the divergence in metabolic pathways and the structural

numbering that dictates the NMR signals.

Efavirenz (Parent)
(S)-Enantiomer

CYP2B6
(Major Route)

CYP2A6
(Minor Route)

8-Hydroxy Efavirenz
(Major Metabolite)

Protons: H5, H7 (Meta)

7-Hydroxy Efavirenz
(Minor Metabolite)

Protons: H5, H8 (Para)

rac-7-Hydroxy Efavirenz
(Target Standard)
50% (S) / 50% (R)

Structural Isomer Match

Synthetic Route
(Non-stereoselective)

Chemical Synthesis

Click to download full resolution via product page

Figure 2: Metabolic divergence of Efavirenz and the synthetic origin of the racemic standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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